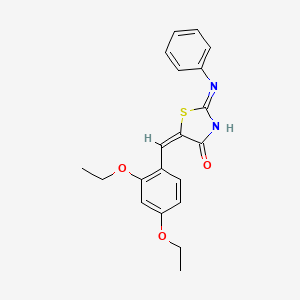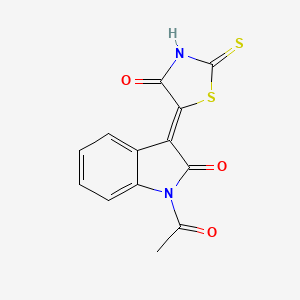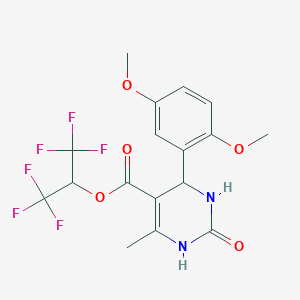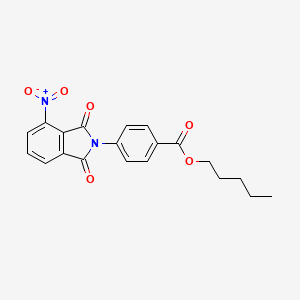![molecular formula C20H27N7O4 B11707304 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazin ist eine komplexe organische Verbindung, die einen Triazin-Kern aufweist, der mit Morpholin- und Hydrazingruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazin umfasst typischerweise die Kondensation von 3,4-Dimethoxybenzaldehyd mit Hydrazinderivaten, gefolgt von der Cyclisierung mit Cyanurchlorid und Morpholin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Acetonitril durchgeführt, wobei die Temperatur zwischen 50 und 70 °C gehalten wird, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab unter Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern. Die Verwendung automatisierter Systeme für die Zugabe von Reagenzien und die Temperatursteuerung ist in industriellen Umgebungen üblich, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Hydrazinderivaten führt.
Substitution: Nucleophile Substitutionsreaktionen können am Triazin-Kern auftreten, wobei Morpholingruppen unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Oxide der Hydrazon- und Morpholingruppen.
Reduktion: Hydrazinderivate.
Substitution: Verschiedene substituierte Triazinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder als Ligand in biochemischen Assays.
Medizin: Wird auf seine möglichen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann stabile Komplexe mit diesen Zielstrukturen bilden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Störung von Zellprozessen oder die Modulation von Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-1,3,5-triazin
- 4,6-di(morpholin-4-yl)-1,3,5-triazin
- 3,4-Dimethoxybenzyliden-Hydrazone-Derivate
Einzigartigkeit
2-[(2E)-2-(3,4-Dimethoxybenzyliden)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazin ist einzigartig durch seine Kombination von Hydrazon- und Morpholingruppen an einem Triazin-Kern, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H27N7O4 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O4/c1-28-16-4-3-15(13-17(16)29-2)14-21-25-18-22-19(26-5-9-30-10-6-26)24-20(23-18)27-7-11-31-12-8-27/h3-4,13-14H,5-12H2,1-2H3,(H,22,23,24,25)/b21-14+ |
InChI-Schlüssel |
ABNYMCRMPVKLKV-KGENOOAVSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)



![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)
